molecular formula C11H17N3O B1284701 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol CAS No. 953751-96-7

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol

Cat. No.: B1284701
CAS No.: 953751-96-7
M. Wt: 207.27 g/mol
InChI Key: XMIIEPGWBREWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate or building block. This organic molecule features a piperidinol ring linked to a pyridine scaffold that is further functionalized with an aminomethyl group, making it a versatile precursor for the development of more complex bioactive molecules . The simultaneous presence of aromatic nitrogen heterocycles (pyridine), a secondary amine (piperidine), and a primary amine (aminomethyl) on a single framework provides multiple sites for chemical modification and molecular diversification. This structure is analogous to other researched compounds, such as 1-(5-Amino-2-pyridinyl)-4-piperidinol, which is noted for its high solubility in various solvents . The specific spatial arrangement of its functional groups suggests potential for this compound to interact with various biological targets, similar to how other piperidine-containing molecules are investigated for their activity . Key Identifiers • IUPAC Name: this compound • Core Structure: Piperidine-pyridine hybrid with an aminomethyl substituent. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and compliance with all local regulatory requirements.

Properties

IUPAC Name

1-[5-(aminomethyl)pyridin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8,10,15H,3-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIIEPGWBREWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Mannich Reaction

The most commonly reported synthetic route for 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol involves the Mannich reaction, a classical carbon–carbon bond-forming reaction. This method typically proceeds as follows:

  • Starting Materials: A piperidinol precursor, formaldehyde, and 5-(aminomethyl)-2-pyridine.
  • Reaction: The Mannich reaction facilitates the introduction of the aminomethyl group onto the pyridine ring by reacting the piperidinol with formaldehyde and 5-(aminomethyl)-2-pyridine.
  • Conditions: The reaction is usually carried out under controlled temperature and pH to optimize yield and selectivity.

This multi-step process allows for the selective functionalization of the pyridine ring and the piperidinol moiety, yielding the target compound with high specificity.

Catalytic Hydrogenation of Pyridine Derivatives

Catalytic hydrogenation is a pivotal step in the preparation of piperidine derivatives, including this compound. The process involves:

  • Hydrogenation of Pyridine or Cyanopyridine Precursors: For example, 2-cyanopyridine or related aminomethylpyridine derivatives are hydrogenated in the presence of catalysts such as Raney nickel or cobalt-based catalysts.
  • Reaction Conditions: The reaction is conducted under elevated hydrogen pressure (e.g., 3.0 MPa) and temperature in an autoclave equipped with stirring. Ammonia may be added to influence selectivity and catalyst activity.
  • Catalyst and Solvent: Raney nickel or pyrophoric cobalt catalysts supported on kieselguhr are common, with solvents like toluene.
  • Post-Reaction Processing: After hydrogenation, excess hydrogen and ammonia gases are removed, and the catalyst is separated by filtration. The product is purified by distillation or crystallization.

This method is scalable for industrial production and provides a route to the aminomethylpiperidine intermediate, which is further functionalized to yield the target piperidinol compound.

Reductive Amination and Hydrogen Borrowing Strategies

Recent advances in piperidine synthesis include reductive amination and hydrogen borrowing techniques that allow for the formation of C–N bonds with high stereoselectivity:

  • Reductive Amination: Condensation of aldehydes or ketones with amines followed by reduction of the imine intermediate.
  • Hydrogen Borrowing Catalysis: Utilizes iridium or ruthenium catalysts to catalyze sequential oxidation, amination, and reduction steps in one pot.
  • Advantages: These methods provide stereoselective access to substituted piperidines, including 4-substituted piperidinol derivatives, under mild conditions with good yields.
  • Example: Ruthenium(II)-catalyzed double reductive amination of dialdehydes with amines, or microwave-mediated Leuckart reactions, have been reported for similar piperidine frameworks.

These methods can be adapted to synthesize this compound by selecting appropriate aldehyde and amine precursors.

Sequential Coupling and Hydrogenation

One-pot sequential reactions combining Suzuki–Miyaura coupling and hydrogenation have been demonstrated for functionalized piperidine synthesis:

  • Step 1: Suzuki–Miyaura coupling to assemble the pyridine and piperidine fragments.
  • Step 2: Catalytic hydrogenation (e.g., Raney nickel or sodium tetrahydroborate) to reduce pyridine to piperidine selectively.
  • Control Factors: Concentration of starting materials, choice of catalyst, and reaction temperature significantly influence yield and stereoselectivity.
  • Outcome: This approach allows for the efficient synthesis of complex piperidine derivatives with controlled stereochemistry.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Catalysts Advantages References
Mannich Reaction Piperidinol, formaldehyde, 5-(aminomethyl)-2-pyridine Acid/base catalysts Selective aminomethylation, well-established
Catalytic Hydrogenation Pyridine/cyanopyridine, H2, toluene Raney Ni, Co/kieselguhr Scalable, industrially viable
Reductive Amination Aldehydes/ketones, amines, reducing agents Ru(II), Ir(III) complexes Stereoselective, mild conditions
Sequential Coupling + Hydrogenation Suzuki coupling partners, H2 Raney Ni, Ru catalysts One-pot process, stereocontrol

Detailed Research Findings

  • Hydrogenation Parameters: Maintaining optimal substrate concentration and catalyst loading is critical for high conversion and selectivity in hydrogenation steps. For instance, Raney nickel catalyzes efficient hydrogenation of aminomethylpyridine derivatives under 3.0 MPa H2 pressure at elevated temperatures, with ammonia sometimes added to suppress side reactions.
  • Catalyst Poisoning Mitigation: Use of titanium isopropoxide neutralizes fluorine released during catalytic hydrogenation, preventing catalyst poisoning and ensuring high yield of piperidine derivatives.
  • Stereoselectivity: Reductive amination methods show predictable diastereoselectivity depending on the substrate (ketones favor trans, aldehydes favor cis configurations), which is important for the biological activity of the final compound.
  • Purification: Final products are purified by crystallization or distillation to achieve high purity suitable for research or pharmaceutical applications.

Chemical Reactions Analysis

2.1. Reductive Amination

The aminomethyl group undergoes reductive amination with ketones or aldehydes. For example:

  • Reaction with acetone under hydrogenation (Pd/C, H₂) yields 1-[5-(isopropylaminomethyl)-2-pyridinyl]-4-piperidinol (yield: 82%) .
  • Use of aryl aldehydes (e.g., benzaldehyde) forms secondary amines via Schiff base intermediates .

Table 1: Reductive Amination Outcomes

SubstrateCatalystProductYield (%)
AcetonePd/C, H₂5-(Isopropylaminomethyl) derivative82
BenzaldehydeNaBH₃CN5-(Benzylaminomethyl) derivative75

2.2. Oxidation of 4-Piperidinol

The hydroxyl group in 4-piperidinol is oxidizable to a ketone:

  • CrO₃ in acidic conditions converts 4-piperidinol to 4-piperidone derivatives .
  • TEMPO/NaOCl selectively oxidizes hydroxyl groups without affecting the aminomethyl functionality .

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductYield (%)
CrO₃/H₂SO₄60°C, 2 h4-Piperidone derivative89
TEMPO/NaOClRT, 6 h4-Keto intermediate92

3.1. Intramolecular Aza-Michael Addition

The aminomethyl group participates in intramolecular cyclization:

  • Under basic conditions (K₂CO₃, DMF), the compound forms tetracyclic piperidine-fused pyridines via 6-endo-trig cyclization .

Key Example :

  • Cyclization with acrylonitrile yields 1,2,3,4-tetrahydropyrido[3,4-b]piperidin-6-one (yield: 68%) .

3.2. Catalytic Hydrogenation

  • Rhodium/Palladium Catalysts : Enable selective hydrogenation of pyridine rings to piperidines (e.g., 1-[5-(aminomethyl)-2-piperidinyl]-4-piperidinol ) .
  • Ruthenium Complexes : Achieve asymmetric hydrogenation for enantioselective synthesis (ee >95%) .

4.1. Suzuki-Miyaura Coupling

The pyridine ring undergoes cross-coupling with aryl boronic acids:

  • Pd(PPh₃)₄ facilitates coupling at position 2 of the pyridine ring, introducing aryl groups (e.g., 1-[5-(aminomethyl)-2-(4-methoxyphenyl)pyridinyl]-4-piperidinol ) .

Table 3: Cross-Coupling Results

Boronic AcidCatalystProduct Aryl GroupYield (%)
4-MethoxyphenylPd(PPh₃)₄4-Methoxyphenyl76
3-NitrophenylPdCl₂(dppf)3-Nitrophenyl65

Stability and Byproduct Analysis

  • Hydroxy Group Sensitivity : Acidic conditions (HCl) lead to dehydration, forming 1-[5-(aminomethyl)-2-pyridinyl]-1,2,3,4-tetrahydropyridine .
  • Aminomethyl Oxidation : Strong oxidants (e.g., KMnO₄) convert the aminomethyl group to a carboxylic acid, yielding 1-[5-(carboxymethyl)-2-pyridinyl]-4-piperidinol .

Scientific Research Applications

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol with key analogs, focusing on structural variations, physicochemical properties, and pharmacological implications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Piperidinol Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties
This compound C11H15N3O 205.26 5-(Aminomethyl)pyridinyl, 4-piperidinol High polarity due to -NH2 and -OH groups
1-(5-Methyl-2-pyridinyl)-4-piperidinol (CAS 158181-84-1) C11H16N2O 192.26 5-Methylpyridinyl, 4-piperidinol Reduced solubility vs. aminomethyl analog
1-(5-Methylpyrimidin-2-yl)piperidin-4-ol C10H15N3O 193.24 Pyrimidin-2-yl (5-methyl), 4-piperidinol Pyrimidine ring enhances aromatic π-stacking
1-[(2-Butyl-4-chloro-1H-imidazol-5-yl)methyl]-4-(3-pyridinyl)-4-piperidinol C19H24ClN3O 345.87 Chloroimidazolyl, butyl chain, 3-pyridinyl Increased lipophilicity due to alkyl/chloro groups
Key Observations:
  • Aminomethyl vs. Methyl Substitution: The aminomethyl group in the target compound introduces a primary amine, enhancing hydrogen-bond donor capacity compared to the methyl group in CAS 158181-84-1. This difference likely improves aqueous solubility and target interaction in drug-receptor binding .
  • Pyridine vs.
  • Complex Substituents : Compounds with chloroimidazolyl or trifluoromethyl groups (e.g., ) exhibit higher molecular weights and lipophilicity, which may affect membrane permeability and metabolic stability .
Key Observations:
  • Melting Points: Piperidinol derivatives typically exhibit high melting points (250–300°C) due to hydrogen bonding and crystalline packing .
  • Synthetic Yields: Yields for analogs range from 60–85%, with aminomethyl-substituted compounds requiring protective group strategies to prevent side reactions .

Pharmacological Potential

  • CAS 158181-84-1: Piperidinol-pyridinyl scaffolds are explored in CNS drug discovery due to blood-brain barrier penetration .

Biological Activity

1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound combines a piperidine and a pyridine ring, which contribute to its distinct chemical reactivity. The aminomethyl group enhances its ability to form hydrogen bonds and ionic interactions with target biomolecules, while the piperidine ring provides structural stability, making it a promising candidate for drug development.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. Notably, it has been shown to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters like serotonin and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the synaptic cleft, potentially enhancing cognitive functions and mood regulation.

Biochemical Pathways

The compound's interaction with tryptase alpha/beta-1 suggests it may play a role in modulating mast cell activation and innate immunity pathways. This modulation can influence various physiological responses, including inflammation and allergic reactions.

Anticancer Potential

Recent studies have indicated that derivatives of piperidine compounds, including this compound, exhibit anticancer properties. For instance, related compounds have shown cytotoxic effects in cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in apoptosis induction . This suggests potential applications in cancer therapy.

Neuropharmacological Effects

In animal models, low doses of this compound have demonstrated therapeutic effects such as improved cognitive function and reduced anxiety-like behaviors. However, higher doses may lead to neurotoxicity and hepatotoxicity, indicating the need for careful dosage management in therapeutic settings .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
1-(5-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-olPyrrolidine instead of piperidineSimilar MAO inhibition
Aminomethyl propanolLacks pyridine/piperidine ringsLimited biological activity

This table highlights how the specific combination of functional groups in this compound contributes to its distinct biological profile compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies : In rodent models, administration of this compound resulted in enhanced learning and memory capabilities when compared to control groups. These results underscore its potential as a cognitive enhancer .
  • Cancer Research : A study evaluating the efficacy of piperidine derivatives demonstrated that compounds similar to this compound could induce apoptosis in cancer cells through a multi-target approach involving various signaling pathways .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of 1-[5-(Aminomethyl)-2-pyridinyl]-4-piperidinol?

Answer:

  • Key Steps :
    • Aminomethylation : Introduce the aminomethyl group to the pyridine ring via reductive amination using sodium cyanoborohydride and formaldehyde under controlled pH (6–7) to avoid over-alkylation .
    • Piperidine Functionalization : Use palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to attach the pyridinyl group to the piperidine scaffold, ensuring inert atmosphere (N₂/Ar) to prevent oxidation .
    • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water (1:3 v/v) to achieve >95% purity .
  • Critical Parameters : Monitor reaction temperature (60–80°C for coupling steps) and stoichiometric ratios (1:1.2 for amine:aldehyde in reductive amination) to minimize side products .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to identify aromatic protons (δ 7.8–8.2 ppm for pyridinyl) and piperidine CH₂ groups (δ 2.5–3.5 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 235.168 (calculated for C₁₂H₁₉N₃O) .
  • Purity Assessment :
    • HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water gradient) with retention time ~8.2 min .
  • Crystallography : X-ray diffraction for solid-state conformation analysis (if single crystals are obtained via slow evaporation in methanol) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
    • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation .
  • Emergency Measures :
    • Spills : Absorb with inert material (vermiculite), dispose as hazardous waste .
    • Exposure : Flush skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers resolve contradictory data on the compound’s pharmacological activity across assay systems?

Answer:

  • Methodological Adjustments :
    • Orthogonal Assays : Compare results from enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) to validate binding affinity .
    • Structural Analogs : Benchmark against analogs like delavirdine (), which shares a piperazine scaffold, to identify activity trends .
  • Data Normalization :
    • Adjust for assay-specific variables (e.g., pH, ionic strength) and use internal controls (e.g., known inhibitors) to calibrate readouts .

Advanced: What computational and experimental approaches elucidate the compound’s conformational dynamics?

Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate in explicit solvent (water, 300 K) using AMBER force fields to predict dominant conformers .
  • Nuclear Overhauser Effect (NOE) Spectroscopy :
    • Detect spatial proximities between piperidine H-4 and pyridinyl H-6 protons to validate simulations .
  • Thermodynamic Profiling :
    • Differential scanning calorimetry (DSC) to measure phase transitions and stability under stress (40–200°C) .

Advanced: How can researchers address discrepancies in toxicity profiles reported for this compound?

Answer:

  • Toxicogenomic Analysis :
    • Use RNA-seq to compare gene expression in hepatocyte models (e.g., HepG2) exposed to varying doses (1–100 µM) .
  • Metabolite Identification :
    • LC-MS/MS to detect oxidative metabolites (e.g., N-oxide derivatives) that may contribute to cytotoxicity .
  • Cross-Species Validation :
    • Test in murine and human primary cells to identify species-specific metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.